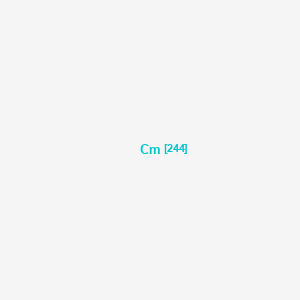

锔-244

描述

Curium-244 is a synthetic chemical element with the symbol Cm and atomic number 96 . It is a hard, brittle, silvery radioactive metal that tarnishes slowly and can only be produced in nuclear reactors . It is a transuranic actinide element named after eminent scientists Marie and Pierre Curie, both known for their research on radioactivity .

Synthesis Analysis

Curium-244 is typically formed by neutron capture. The production route involves successive neutron captures and beta decays of plutonium-242 . A sample containing 2 wt % of curium was obtained by sintering at 1400°С from a charge with the (Nd,Cm)4Ti9O24 composition .Molecular Structure Analysis

Curium-244 has a molecular formula of 244Cm . Its average mass is 244.063 Da and its monoisotopic mass is 244.062744 Da .Physical And Chemical Properties Analysis

Curium-244 has a high melting point of 1340°C . It is less dense than its preceding transuranic element but heavier than most other metals . Its density is 13.51 g/cm^3 . It is also a good conductor of electricity .科学研究应用

核物理实验和加速器应用:Vesnovskii 等人(1993)讨论了高丰度同位素(如 244Cm)的生产,用于核物理实验和核加速器应用。他们详细介绍了电磁分离过程,并重点介绍了为这些目的生产富集 244Cm 的能力 (Vesnovskii、Polynov、Nikitin 和 Vjachin,1993)。

航天器发电和火星探索:Abergel 和 Ansoborlo(2016)指出,由于 244Cm 的比活度高,因此被研究用作航天器计划中发电的热源。尽管由于成本和屏蔽要求而没有使用,但 244Cm 被用作阿尔法粒子 X 射线光谱仪中的阿尔法粒子源,用于分析火星上的岩石和土壤 (Abergel 和 Ansoborlo,2016)。

地下水监测和环境研究:Pike、Dulaiova 和 Buesseler(2009)使用阿尔法能谱法评估了处置盆地附近地下水中 244Cm 的存在。他们的研究有助于了解 244Cm 在地下水系统中的环境影响和迁移模式 (Pike、Dulaiova 和 Buesseler,2009)。

生物动力学和放射毒理学:Ménétrier、Taylor 和 Comté(2008)回顾了 244Cm 的生物动力学,并将其与镅进行了比较。他们重点关注其在肝脏和骨骼中的滞留及其放射毒性,强调了这项研究对于了解锔暴露对健康影响的重要性 (Ménétrier、Taylor 和 Comté,2008)。

光谱学:Conway、Blaise 和 Vergès(1976)对 244Cm 进行了光谱研究,提供了对其原子结构和性质的见解。这项研究对于理解锔的基本特征至关重要 (Conway、Blaise 和 Vergès,1976)。

作用机制

安全和危害

Curium-244 is highly radioactive and poses health risks. It should only be used by persons qualified to handle radioactive material . It is absorbed in the body much more strongly via inhalation . After ingestion, most curium is excreted from the body within a few days and never enters the bloodstream .

未来方向

Curium-244 and other isotopes of curium are used in the space program as a heat source for compact thermionic and thermoelectric power generation . Being an alpha-emitter, its radiation can be easily shielded against . Future research and applications may continue to explore the properties and potential uses of Curium-244 .

属性

IUPAC Name |

curium-244 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cm/i1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWWFAAXEMMFMS-OIOBTWANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[244Cm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930604 | |

| Record name | (~244~Cm)Curium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06275 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13981-15-2 | |

| Record name | Curium-244 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13981-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curium Cm-244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~244~Cm)Curium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURIUM CM-244 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R0H26WH56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

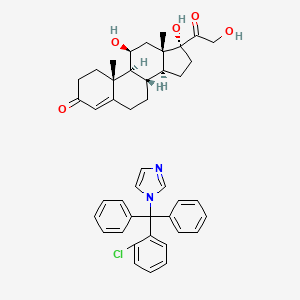

![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)